molecular formula C18H24F2N2O2 B7339552 4-[2-(2,4-difluorophenyl)ethyl]-N-[(3R)-oxolan-3-yl]piperidine-1-carboxamide

4-[2-(2,4-difluorophenyl)ethyl]-N-[(3R)-oxolan-3-yl]piperidine-1-carboxamide

货号: B7339552
分子量: 338.4 g/mol
InChI 键: NFYSDZPVABTLLJ-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[2-(2,4-difluorophenyl)ethyl]-N-[(3R)-oxolan-3-yl]piperidine-1-carboxamide, commonly known as DF-MPJC, is a novel and potent class of selective dopamine D2 receptor agonist. This compound has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. The following paper aims to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DF-MPJC.

作用机制

DF-MPJC selectively activates dopamine D2 receptors in the brain, leading to an increase in dopamine neurotransmission. This activation is achieved by the binding of DF-MPJC to the orthosteric binding site of the dopamine D2 receptor, which induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The activation of dopamine D2 receptors by DF-MPJC leads to several biochemical and physiological effects. These effects include an increase in dopamine release, a decrease in glutamate release, and an increase in the firing rate of dopaminergic neurons. These effects ultimately lead to the improvement of motor behavior in Parkinson's disease, the reduction of positive symptoms in schizophrenia, and the reduction of the rewarding effects of drugs of abuse.

实验室实验的优点和局限性

DF-MPJC has several advantages for lab experiments, including its high potency and selectivity for dopamine D2 receptors, its ability to cross the blood-brain barrier, and its long half-life. However, DF-MPJC also has some limitations, including its potential for off-target effects and the lack of clinical data on its safety and efficacy.

未来方向

DF-MPJC has shown promising results in preclinical studies, and several future directions can be explored to further understand its potential therapeutic applications. These directions include the investigation of its efficacy in clinical trials, the exploration of its potential for combination therapy with other drugs, and the development of novel formulations for improved delivery and bioavailability. Additionally, further studies are needed to elucidate the potential side effects and long-term safety of DF-MPJC.
In conclusion, DF-MPJC is a novel and potent class of selective dopamine D2 receptor agonist that has shown promising results in preclinical studies for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. Further research is needed to fully understand its potential and limitations for clinical use.

合成方法

The synthesis of DF-MPJC involves the reaction of 2,4-difluorophenethylamine with 3R-oxolan-3-ylpiperidine-1-carboxylic acid followed by the coupling of the resulting intermediate with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained by purification through chromatography techniques.

科学研究应用

DF-MPJC has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, DF-MPJC has shown to improve motor behavior in animal models by selectively activating dopamine D2 receptors in the striatum. In schizophrenia, DF-MPJC has shown to reduce the positive symptoms of the disease by enhancing dopamine neurotransmission in the mesolimbic pathway. In drug addiction, DF-MPJC has shown to reduce the rewarding effects of drugs of abuse by modulating dopamine release in the nucleus accumbens.

属性

IUPAC Name

4-[2-(2,4-difluorophenyl)ethyl]-N-[(3R)-oxolan-3-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O2/c19-15-4-3-14(17(20)11-15)2-1-13-5-8-22(9-6-13)18(23)21-16-7-10-24-12-16/h3-4,11,13,16H,1-2,5-10,12H2,(H,21,23)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYSDZPVABTLLJ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC2=C(C=C(C=C2)F)F)C(=O)NC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1NC(=O)N2CCC(CC2)CCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。